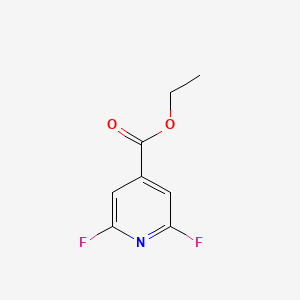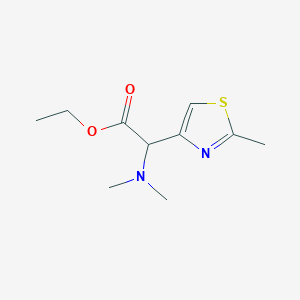![molecular formula C6H4N4O3 B13031200 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13031200.png)
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol is a heterocyclic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol typically involves the nitration of 1H-benzo[d][1,2,3]triazol-1-ol. One common method is the reaction of 1H-benzo[d][1,2,3]triazol-1-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly nitrating agents and solvents is often considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 4-Amino-1H-benzo[d][1,2,3]triazol-1-ol.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation: 4-Nitroso-1H-benzo[d][1,2,3]triazol-1-ol.
Applications De Recherche Scientifique
4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates for the treatment of diseases such as cancer and bacterial infections.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance the thermal and chemical stability of the materials.
Industrial Applications: It is used as a corrosion inhibitor in various industrial processes, including the protection of metals from oxidative damage.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to their inhibition. Additionally, the compound can participate in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. These mechanisms contribute to its biological activities, including antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ol: The parent compound without the nitro group, used as a versatile building block in organic synthesis.
4-Amino-1H-benzo[d][1,2,3]triazol-1-ol: The reduced form of 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol, with applications in medicinal chemistry.
4-Nitroso-1H-benzo[d][1,2,3]triazol-1-ol:
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s biological activities, including its potential as an antimicrobial and anticancer agent.
Propriétés
Formule moléculaire |
C6H4N4O3 |
|---|---|
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
1-hydroxy-4-nitrobenzotriazole |
InChI |
InChI=1S/C6H4N4O3/c11-9-4-2-1-3-5(10(12)13)6(4)7-8-9/h1-3,11H |
Clé InChI |
UTFVRHWVFZFUNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)



![3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13031182.png)
![methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13031194.png)
![(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13031195.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)

